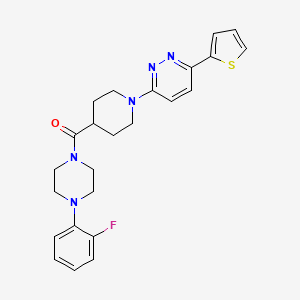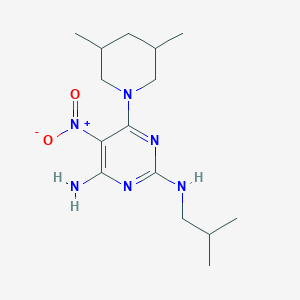
3-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-4-hydroxy-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-ethylpiperazine derivative. This is achieved through the reaction of piperazine with ethyl bromide under basic conditions.
Introduction of the Fluorophenyl Group:
Formation of the Dihydropyridinone Core: The core structure is formed through a cyclization reaction involving the appropriate precursors.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and piperazine groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful for investigating the mechanisms of action of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 3-[(4-Ethylpiperazin-1-yl)methyl]-4-fluorophenylmethanamine
- 4-[(4-Ethylpiperazin-1-yl)methyl]-3-fluorophenylmethanamine
- (4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups. This unique structure allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C27H32FN3O3 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
3-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C27H32FN3O3/c1-4-29-12-14-30(15-13-29)26(21-6-5-7-22(28)17-21)25-24(32)16-19(2)31(27(25)33)18-20-8-10-23(34-3)11-9-20/h5-11,16-17,26,32H,4,12-15,18H2,1-3H3 |
InChIキー |
IFFPHAMDFDSBMJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=C(C=C4)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B11263674.png)



![N1-(2,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11263707.png)
![5-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11263713.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11263715.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide](/img/structure/B11263720.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11263725.png)
![N-(3,4-dimethoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11263734.png)
![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11263746.png)

![2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid](/img/structure/B11263769.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one](/img/structure/B11263773.png)
